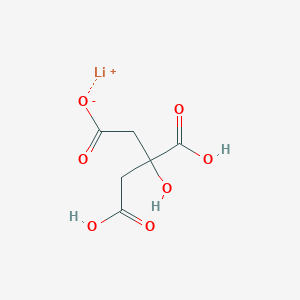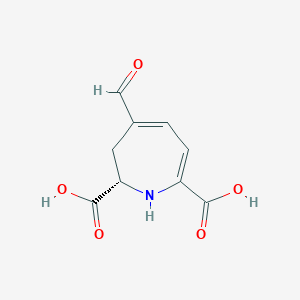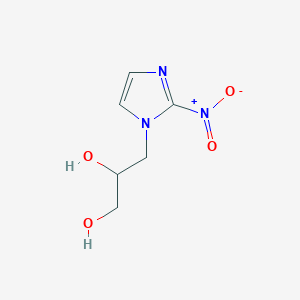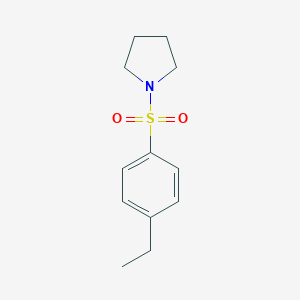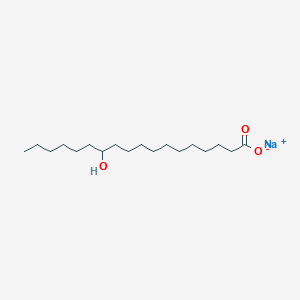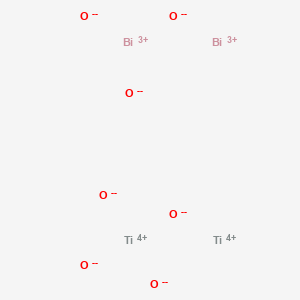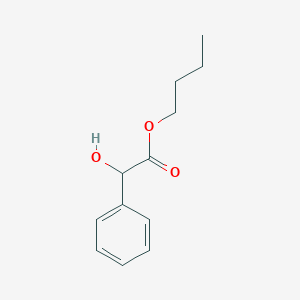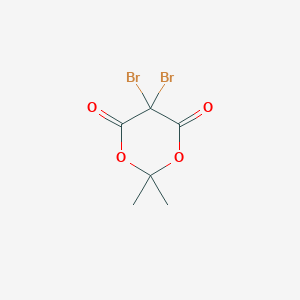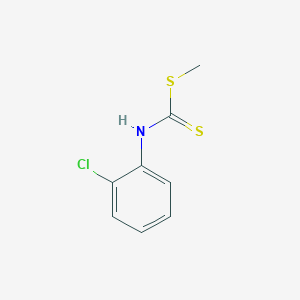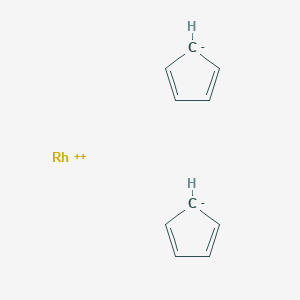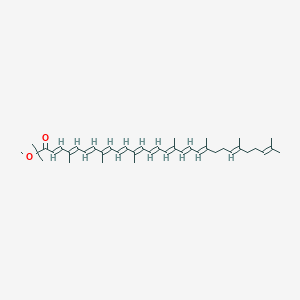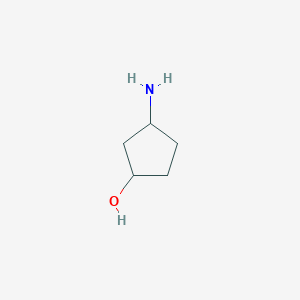
3-Aminocyclopentanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Aminocyclopentanol and related compounds often involves multi-step reactions and innovative methods to achieve the desired stereochemistry and functionalization. For instance, the synthesis of novel pyrimidines and cyclopentadienones through one-pot reactions demonstrates the versatility of cyclopentanone derivatives in synthesizing complex molecular structures (El-Gaby et al., 2015). Additionally, the direct synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane showcases the innovative methods being developed for the efficient construction of cyclopentane derivatives with significant biological relevance (Hughes et al., 2019).
Molecular Structure Analysis
The molecular structure of 3-Aminocyclopentanol is characterized by its cyclopentane backbone and the presence of an amino group, which significantly influences its reactivity and interaction with other molecules. The stereochemistry of such compounds is crucial for their biological activity and chemical reactivity. For example, the synthesis of aminoalkylphosphinic acids as conformationally restricted analogues of GABA highlights the importance of stereochemistry in designing molecules with specific biological activities (Hanrahan et al., 2006).
Chemical Reactions and Properties
3-Aminocyclopentanol participates in a variety of chemical reactions, leveraging its amino group for further functionalization. Its reactivity has been explored in the context of chemoselective cycloadditions, demonstrating its utility in synthesizing iron and cobalt complexes with potential application in catalysis and material science (Rainier & Imbriglio, 2000). Additionally, the amino group facilitates the construction of densely functionalized aminocyclopentanes, underscoring the compound's versatility in organic synthesis (Denmark & Dixon, 1998).
Applications De Recherche Scientifique
-
Pharmaceutical Synthesis
-
Preparation of (1R,3S)-3-Amino-1-Cyclopentanol
- Application : A preparation method for (1R,3S)-3-amino-1-cyclopentanol and salts thereof has been developed . This compound is related to the field of organic synthesis .
- Method : The (1R,3S)-3-amino-1-cyclopentanol undergoes an asymmetric cycloaddition reaction with cyclopentadiene using a chiral source in an N-acylhydroxylamine compound as a chiral inducer, to build two chiral centers of a target product . The N-acylhydroxylamine compound can be obtained by means of a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .
- Results : The preparation method features a reasonable route, simple operation, and mild reaction conditions, and thus has high atom economy and low production costs .
- Synthesis of Enantiopure Drug-like 1-(3′,4′-Disubstituted Phenyl)propan-2-amines
- Application : 3-Aminocyclopentanol is used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .
- Method : The synthesis involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity . The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
- Results : The method offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocyclopentanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



